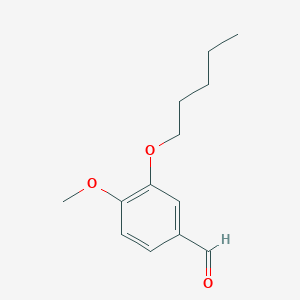

4-Methoxy-3-(pentyloxy)benzaldehyde

Description

BenchChem offers high-quality 4-Methoxy-3-(pentyloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-(pentyloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15-2/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKOEPNLFQXHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action Studies of 4-Methoxy-3-(pentyloxy)benzaldehyde Derivatives: A Technical Guide to PDE4 Inhibition

Executive Summary

4-Methoxy-3-(pentyloxy)benzaldehyde (CAS 118791-48-3) is a critical pharmacophoric building block utilized in the rational design of Phosphodiesterase 4 (PDE4) inhibitors[1]. While the benzaldehyde itself serves primarily as a synthetic intermediate, its core structural motif—the 3-pentyloxy-4-methoxyphenyl group—is the primary determinant of target engagement in a wide array of immunomodulatory and bronchodilatory agents[2]. This whitepaper provides an in-depth mechanistic analysis of how this moiety dictates PDE4 inhibition, the downstream signaling consequences, and the rigorous experimental workflows required to validate these mechanisms in preclinical drug development.

Structural Biology & Target Engagement

The mechanism of action of 4-methoxy-3-(pentyloxy)benzaldehyde derivatives is fundamentally rooted in their ability to act as competitive inhibitors at the catalytic active site of the PDE4 enzyme[3].

The Bimetal Center and the Catalytic Pocket

PDE4 possesses a deep catalytic pocket characterized by a bimetal center (typically Zn²⁺ and Mg²⁺) and several distinct subpockets (Q1, Q2, and the M pocket)[4]. The 3-pentyloxy-4-methoxyphenyl pharmacophore engages this pocket through a highly conserved binding logic:

-

Hydrogen Bonding via the Methoxy Group: The oxygen atom of the 4-methoxy group acts as a critical hydrogen bond acceptor. It forms a stable hydrogen bond with an invariant glutamine residue (e.g., Gln369 in PDE4D2)[5]. This interaction is the cornerstone of PDE recognition, mimicking the binding of the adenine ring of the endogenous substrate, cAMP[6].

-

Hydrophobic Anchoring via the Pentyloxy Group: The 3-pentyloxy chain extends into the Q2 subpocket, a hydrophobic clamp formed by residues such as Ile336, Met337, Phe340, and Phe372[7]. The straight-chain pentyl group provides optimal van der Waals contacts, displacing bound water molecules and significantly enhancing binding affinity compared to smaller alkoxy groups[5].

-

π-π Stacking: The central phenyl ring of the benzaldehyde derivative engages in parallel or tilted π-π stacking with a conserved phenylalanine (Phe372), stabilizing the inhibitor within the active site[8].

Figure 1: Binding logic of the 3-pentyloxy-4-methoxyphenyl pharmacophore in the PDE4 active site.

Downstream Mechanistic Pathway (Signaling)

By occupying the catalytic site, derivatives of 4-methoxy-3-(pentyloxy)benzaldehyde prevent the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP[9].

The causality of the downstream anti-inflammatory effect follows a strict biochemical cascade:

-

cAMP Accumulation: Inhibition of PDE4 leads to a rapid, localized accumulation of intracellular cAMP in immune cells (e.g., macrophages, T-cells) and airway smooth muscle cells.

-

PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the active catalytic subunits.

-

Transcriptional Regulation: Active PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Concurrently, PKA signaling inhibits the activation and nuclear translocation of NF-κB[9].

-

Cytokine Suppression: The shift in transcription factor activity results in the profound suppression of pro-inflammatory cytokines (TNF-α, IL-4, IL-5) and the upregulation of anti-inflammatory mediators (IL-10)[9].

Figure 2: Downstream signaling cascade triggered by PDE4 inhibition leading to anti-inflammation.

Experimental Workflows for Mechanism of Action Studies

To validate the mechanism of action of novel 4-methoxy-3-(pentyloxy)benzaldehyde derivatives, researchers must employ a self-validating system of orthogonal assays.

Protocol 1: In Vitro PDE4 Enzymatic Assay (FRET-based)

Purpose: To directly quantify the affinity (IC₅₀) of the derivative for the PDE4 catalytic site. Causality & Design: We utilize a FRET (Fluorescence Resonance Energy Transfer) assay. The substrate concentration (cAMP) must be maintained near the enzyme's Michaelis constant ( Km , ~1-5 µM) to ensure the assay is sensitive to competitive inhibitors. Mg²⁺ is strictly required in the buffer because the high-affinity binding of catechol-ether inhibitors is dependent on the Mg²⁺-induced conformational state of the enzyme[6]. Methodology:

-

Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, and 1.7 mM EGTA.

-

Incubate recombinant human PDE4 enzyme with varying concentrations of the test derivative (10 pM to 10 µM) for 15 minutes at room temperature to allow equilibrium binding.

-

Initiate the reaction by adding fluorescently labeled cAMP substrate (e.g., 1 µM final concentration).

-

Incubate for 1 hour at 25°C.

-

Add binding reagent (e.g., IMAP beads) that specifically binds the 5'-AMP product, altering the FRET signal.

-

Measure fluorescence polarization/FRET and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell-Based Intracellular cAMP Accumulation Assay

Purpose: To confirm target engagement in a live-cell environment and verify membrane permeability. Causality & Design: U937 monocytes are stimulated with Forskolin, a direct activator of adenylate cyclase. This creates a baseline pool of cAMP. If the test derivative successfully inhibits PDE4 inside the cell, cAMP levels will synergistically spike. A broad-spectrum PDE inhibitor (IBMX) is used as a maximum-inhibition control to self-validate the assay's dynamic range. Methodology:

-

Seed U937 cells at 1×105 cells/well in a 96-well plate.

-

Pre-treat cells with the test derivative for 30 minutes.

-

Stimulate with 10 µM Forskolin for 15 minutes to drive cAMP synthesis.

-

Lyse cells using a cAMP-stabilizing lysis buffer (containing IBMX to prevent post-lysis degradation).

-

Quantify cAMP levels using a competitive ELISA or homogeneous time-resolved fluorescence (HTRF) assay.

Protocol 3: Ex Vivo Cytokine Inhibition (TNF-α Release in PBMCs)

Purpose: To link target engagement (PDE4 inhibition) to the ultimate phenotypic outcome (anti-inflammation). Causality & Design: Human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with Lipopolysaccharide (LPS). LPS binds to TLR4, activating NF-κB and triggering robust TNF-α release. Effective PDE4 inhibitors will elevate cAMP, activate PKA, and block this NF-κB-mediated TNF-α production[9]. Methodology:

-

Isolate human PBMCs using density gradient centrifugation (Ficoll-Paque).

-

Pre-incubate PBMCs ( 1×106 cells/mL) with the test derivative for 1 hour.

-

Stimulate with 1 µg/mL LPS (E. coli O111:B4) for 18-24 hours at 37°C, 5% CO₂.

-

Harvest cell-free supernatants via centrifugation.

-

Quantify secreted TNF-α using a sandwich ELISA.

Figure 3: Step-by-step experimental workflow for evaluating PDE4 inhibitor mechanisms of action.

Quantitative Data Summaries

The structural nuances of the 3-alkoxy group profoundly impact both enzymatic inhibition and cellular efficacy. Table 1 summarizes typical pharmacological profiles for derivatives sharing the 4-methoxybenzaldehyde core but varying at the 3-position, highlighting the specific advantage of the pentyloxy and related lipophilic chains[3],[4].

Table 1: Comparative Structure-Activity Relationship (SAR) of 3-Alkoxy-4-Methoxy Derivatives

| 3-Position Substituent | PDE4 Enzymatic IC₅₀ (nM) | PBMC TNF-α Inhibition IC₅₀ (nM) | Q2 Pocket Engagement |

| Methoxy (-OCH₃) | > 3,000 | > 10,000 | Poor (Insufficient hydrophobic contacts) |

| Cyclopentyloxy (Rolipram-like) | 40 - 60 | 150 - 250 | Optimal (Fills Q2 clamp tightly) |

| Pentyloxy (Straight chain) | 60 - 90 | 200 - 350 | High (Flexible hydrophobic interactions) |

| Cyclopropylmethoxy (Roflumilast-like) | < 5 | < 10 | Exceptional (Deep pocket penetration) |

Note: Data reflects generalized SAR trends derived from classic catechol-ether PDE4 inhibitor studies.

References

-

[1] /[2] European Patent Office. Oxime-carbamates and oxime-carbonates as bronchodilators and anti-inflammatory agents - EP 0470805 A1. Googleapis.com. 1

-

[3] Card, G. L., et al. Elucidation of a Structural Basis for the Inhibitor-Driven, p62 (SQSTM1)-Dependent Intracellular Redistribution of cAMP Phosphodiesterase-4A4 (PDE4A4). ACS Publications. 3

-

[5] Wang, H., et al. Identification of a PDE4-specific pocket for design of selective inhibitors. PMC / NIH. 5

-

[7] Huai, Q., et al. Crystal Structures of PDE4D in Complex with Roliprams. Cell / ANL.gov. 7

-

[6] Huai, Q., et al. Enantiomer Discrimination Illustrated by the High Resolution Crystal Structures of Type 4 Phosphodiesterase. ACS Publications. 6

-

[8] Wang, H., et al. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. PMC / NIH. 8

-

[9] Manning, C. D., et al. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. PMC / NIH. 9

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aps.anl.gov [aps.anl.gov]

- 8. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]

toxicological screening of 4-Methoxy-3-(pentyloxy)benzaldehyde

An In-depth Technical Guide to the Toxicological Screening of 4-Methoxy-3-(pentyloxy)benzaldehyde

Abstract

This guide provides a comprehensive, tiered strategy for the , a compound for which limited public safety data exists. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, evidence-based workflow, beginning with computational and in vitro methodologies and progressing to targeted in vivo studies as warranted. The approach emphasizes mechanistic understanding and adherence to internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD), to ensure scientific integrity and regulatory relevance. Each experimental choice is justified, providing a self-validating framework for robust safety assessment.

Introduction and Compound Profile

4-Methoxy-3-(pentyloxy)benzaldehyde is an aromatic aldehyde. Its structure, featuring a benzaldehyde core with methoxy and pentyloxy substitutions, suggests potential use as a fragrance component, a flavoring agent, or an intermediate in chemical synthesis. Given these applications, human exposure could occur via dermal contact, inhalation, or ingestion, necessitating a thorough toxicological evaluation. A Safety Data Sheet for 3-Methoxy-4-(pentyloxy)benzaldehyde indicates no known hazards, but this often reflects a lack of data rather than confirmed safety[1]. Structurally similar compounds, such as 3-Benzyloxy-4-methoxybenzaldehyde, are known to cause skin, eye, and respiratory irritation, underscoring the need for a rigorous assessment[2].

This guide proposes a risk-based screening cascade designed to efficiently characterize the toxicological profile of 4-Methoxy-3-(pentyloxy)benzaldehyde, prioritizing non-animal methods in alignment with the principles of Replacement, Reduction, and Refinement (the 3Rs) of animal testing.

| Property | Value | Source |

| IUPAC Name | 4-methoxy-3-(pentyloxy)benzaldehyde | PubChem |

| Molecular Formula | C₁₃H₁₈O₃ | [3] |

| Molecular Weight | 222.28 g/mol | |

| CAS Number | 93206-92-9 | [1] |

| Predicted XlogP | 3.1 | [3] |

| Structure (SMILES) | CCCCCOC1=C(C=CC(=C1)C=O)OC | [3] |

Tier 1: Foundational Safety Assessment (In Silico & In Vitro)

The initial tier focuses on predictive modeling and cell-based assays to identify potential hazards efficiently and ethically[4][5]. This stage is critical for making informed decisions about the necessity of further testing.

In Silico Toxicological Prediction

Before laboratory work commences, Quantitative Structure-Activity Relationship (QSAR) models should be employed to predict the compound's likely toxicological profile based on its chemical structure. QSAR models are mathematical algorithms that relate molecular structure to biological activity or toxicity[6][7][8].

Methodology: Utilize validated QSAR software, such as the U.S. EPA's Toxicity Estimation Software Tool (T.E.S.T.)[9] or the OECD QSAR Toolbox, to predict key endpoints including:

-

Mutagenicity (Ames test outcome)

-

Carcinogenicity

-

Skin and eye irritation/corrosion

-

Skin sensitization potential

-

Aquatic toxicity

Causality and Rationale: The aldehyde functional group is a known structural alert for potential reactivity with biological macromolecules. QSAR analysis provides a rapid, cost-effective first pass to flag these potential liabilities, guiding the design of subsequent in vitro assays. For instance, a positive prediction for skin sensitization would strongly justify performing an in vitro assay for this endpoint.

In Vitro Genotoxicity Assessment

Genotoxicity testing is a cornerstone of safety assessment, aiming to identify substances that can cause genetic alterations[10]. A standard two-test battery is recommended to assess both gene mutations and chromosomal damage, in line with global regulatory expectations[11].

Protocol 1: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471) This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations[12].

-

Preparation: Prepare a range of concentrations of the test article, typically from 10 to 5000 µ g/plate .

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to mimic mammalian metabolism.

-

Exposure: Combine the test article, bacterial culture, and S9 mix (if applicable) in molten top agar and pour onto minimal glucose agar plates.

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli). A significant, dose-dependent increase in revertant colonies compared to the solvent control indicates a positive result.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) This assay detects chromosomal damage by identifying micronuclei (small nuclei containing fragments of or whole chromosomes) in the cytoplasm of interphase cells[12][13].

-

Cell Culture: Culture suitable mammalian cells (e.g., CHO, V79, L5178Y, or TK6) to an appropriate density.

-

Exposure: Treat cells with a range of concentrations of the test article, with and without S9 metabolic activation, for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9.

-

Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This is optional but recommended for improved scoring.

-

Harvest & Staining: Harvest cells, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).

-

Analysis: Using fluorescence microscopy, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. Assess cytotoxicity concurrently (e.g., via Replication Index or Cytokinesis-Block Proliferation Index). A significant, dose-dependent increase in micronucleus frequency in viable cells indicates a positive result.

Caption: Workflow for the Tier 1 genotoxicity assessment of 4-Methoxy-3-(pentyloxy)benzaldehyde.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays measure the potential of a substance to cause cell death[14]. They are fundamental for determining concentration ranges for more complex assays (like genotoxicity) and for providing a baseline measure of toxicity.

Protocol: Neutral Red Uptake (NRU) Assay (Based on OECD TG 129) This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye neutral red in their lysosomes[15][16].

-

Cell Plating: Seed a relevant cell line (e.g., Balb/c 3T3 fibroblasts or HepG2 hepatocytes for liver toxicity) in a 96-well plate and incubate for 24 hours.

-

Exposure: Replace the medium with medium containing a range of concentrations of the test article. Incubate for a defined period (e.g., 24 or 48 hours).

-

Dye Incorporation: Remove the treatment medium, wash the cells, and add a medium containing neutral red. Incubate for ~3 hours to allow for dye uptake by viable cells.

-

Extraction: Remove the dye medium, wash the cells, and add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

-

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer (at ~540 nm). Cell viability is proportional to the amount of dye retained. The IC₅₀ (concentration that inhibits 50% of neutral red uptake) is calculated.

In Vitro Skin Sensitization Assessment

Skin sensitization is an allergic response following skin contact[17][18]. Modern in vitro methods assess key events in the Adverse Outcome Pathway (AOP) for skin sensitization. A defined approach, combining data from multiple assays, is often required for a full assessment[19][20].

Protocol: Direct Peptide Reactivity Assay (DPRA - OECD TG 442C) The DPRA is an in chemico method that quantifies the reactivity of a test chemical with model synthetic peptides containing either cysteine or lysine, mimicking the molecular initiating event of protein binding in the skin[19].

-

Preparation: Prepare solutions of the test chemical and the cysteine and lysine peptides.

-

Incubation: Co-incubate the test chemical with each peptide solution for 24 hours at 25°C.

-

Analysis: Quantify the remaining unreacted peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine.

-

Prediction: Based on the mean depletion score, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which informs its sensitization potential.

Tier 2: Targeted In Vivo Assessment

Progression to in vivo studies should only occur if required by the risk assessment context (e.g., high exposure potential) or to follow up on positive findings from Tier 1. The protocols selected prioritize animal welfare and data richness.

Acute Oral Toxicity (Acute Toxic Class Method - OECD TG 423)

This study provides information on the potential hazards from a single, acute oral ingestion of the substance[21][22]. The Acute Toxic Class method is used to estimate the acute toxicity and classify the substance with a reduced number of animals compared to historical methods[23][24].

Methodology:

-

Animal Model: Use a single sex (typically female rats) for the initial steps.

-

Dosing: Administer the test substance by oral gavage sequentially to a group of three animals at one of the defined starting dose levels (e.g., 300 mg/kg).

-

Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Stepwise Procedure: The outcome of the first group determines the subsequent step:

-

If mortality occurs in 2/3 or 3/3 animals, the test is stopped, and the substance is classified.

-

If mortality is 1/3 or 0/3, the next group is dosed at a lower or higher dose, respectively, according to the guideline's decision criteria.

-

-

Classification: The results allow for classification of the substance into a GHS category for acute toxicity.

Caption: Decision workflow for the Acute Toxic Class Method (OECD TG 423).

Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)

This study provides critical information on the effects of repeated oral exposure, helping to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL)[25][26][27].

Methodology:

-

Animal Model: Use young adult rats (e.g., Sprague-Dawley or Wistar).

-

Group Allocation: Assign animals to at least three dose groups and a concurrent control group (vehicle only), with 10 animals per sex per group.

-

Dosing: Administer the test substance daily by oral gavage for 28 consecutive days. Dose levels should be selected based on acute toxicity data, aiming for a high dose that produces toxicity but not mortality, and lower doses to establish a dose-response relationship.

-

Monitoring: Conduct detailed clinical observations daily. Record body weight and food consumption weekly.

-

Terminal Procedures: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy on all animals, record organ weights, and preserve tissues for histopathological examination.

-

Analysis: Evaluate all data for toxicologically significant changes. The NOAEL is the highest dose level at which no adverse treatment-related findings are observed[28].

Metabolic Considerations and Data Synthesis

The chemical structure of 4-Methoxy-3-(pentyloxy)benzaldehyde suggests it will undergo extensive metabolism. The aldehyde group is susceptible to oxidation to a carboxylic acid by aldehyde dehydrogenases (a likely detoxification pathway) or reduction to an alcohol. The ether linkages can be cleaved by cytochrome P450 (CYP) enzymes. Understanding these pathways is crucial, as metabolism can either detoxify the compound or bioactivate it to a more reactive species.

Caption: Predicted metabolic pathways for 4-Methoxy-3-(pentyloxy)benzaldehyde.

Data Interpretation: The final toxicological profile is built by integrating all data streams.

| Assay | Endpoint Measured | Hypothetical Negative Result | Hypothetical Positive Result |

| QSAR | Predicted toxicity | No structural alerts | Alerts for mutagenicity, skin sensitization |

| Ames Test (OECD 471) | Gene mutation | Non-mutagenic | Significant increase in revertant colonies |

| Micronucleus (OECD 487) | Chromosomal damage | Non-clastogenic | Significant increase in micronuclei frequency |

| NRU Cytotoxicity | Cell viability (IC₅₀) | IC₅₀ > 1000 µM | IC₅₀ < 100 µM |

| DPRA (OECD 442C) | Peptide reactivity | Low reactivity | High reactivity (significant peptide depletion) |

| Acute Oral (OECD 423) | Acute toxicity (LD₅₀ estimate) & GHS Category | GHS Category 5 or Uncl. | GHS Category 1, 2, 3, or 4 |

| 28-Day Oral (OECD 407) | Target organ toxicity, NOAEL | NOAEL ≥ 1000 mg/kg/day | NOAEL < 100 mg/kg/day with identified target organs |

A weight-of-evidence approach is essential. For example, if the compound is positive in the Ames test and the in vitro micronucleus assay, it would be considered a genotoxicant, likely warranting significant restrictions on its use, regardless of the outcomes of other tests. Conversely, a clean profile across all in vitro assays would provide strong evidence of low toxic potential.

Conclusion

The toxicological screening strategy detailed in this guide provides a robust, modern, and ethically-conscious framework for evaluating the safety of 4-Methoxy-3-(pentyloxy)benzaldehyde. By initiating with cost-effective in silico and in vitro methods, it allows for early hazard identification while minimizing animal usage. The tiered progression ensures that resource-intensive in vivo studies are only conducted when scientifically justified and necessary for a comprehensive risk assessment. This approach generates the critical data needed by researchers and regulatory bodies to make informed decisions about the safe handling and application of this chemical.

References

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Toxicity Estimation Software Tool (TEST). Retrieved from [Link]

-

U.S. Environmental Protection Agency Archive. (n.d.). Dimethoate: Repeated Dose (28-Day) Oral Toxicity Study in Rats. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Eskes, C., et al. (2017). In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Retrieved from [Link]

-

SGS. (n.d.). IN VITRO TOXICOLOGY TESTING. Retrieved from [Link]

-

Mazlumoglu, B.Ş. (2023). In vitro cytotoxicity test methods: MTT and neutral red uptake. Pharmata, 3(2), 50-53. Retrieved from [Link]

-

National Toxicology Program. (n.d.). OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. Retrieved from [Link]

-

Zang, Q., et al. (2023). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH. Retrieved from [Link]

-

Istituto Superiore di Sanità. (2021). OECD Test Guidelines for Genetic Toxicology. Retrieved from [Link]

-

Gothe, S. R., et al. (2023). OECD guidelines for Acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methoxy-3-(pentyloxy)benzaldehyde (C13H18O3). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

Ohta, R., et al. (2000). Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals. Archives of Toxicology, 74(3), 127-32. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Skin sensitisation. Retrieved from [Link]

-

UK Health Security Agency. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved from [Link]

-

Gini, G., et al. (2005). QSAR Model for Predicting Pesticide Aquatic Toxicity. Journal of Chemical Information and Modeling, 45(5), 1480-1488. Retrieved from [Link]

-

Wills, J.W., et al. (2022). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 19(1), 18. Retrieved from [Link]

-

European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

-

Gov4Nano. (n.d.). Applicability of OECD Test Guideline 442D in vitro skin sensitization for nanomaterials. Retrieved from [Link]

-

Daikin Chemicals. (2014). 28-day Repeated Dose Oral Toxicity study in Rat. Retrieved from [Link]

-

IIVS.org. (n.d.). Defined Approaches for Skin Sensitization (Based on OECD TG 497). Retrieved from [Link]

-

Oxford Academic. (2025). Beyond QSARs: Quantitative Knowledge–Activity Relationships (QKARs) for enhanced drug toxicity prediction. Toxicological Sciences. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-methoxy-3-(methoxymethoxy)benzaldehyde. Retrieved from [Link]

-

ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

-

Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

-

ResearchGate. (2025). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. Retrieved from [Link]

-

IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002). Retrieved from [Link]

-

ICCF. (n.d.). Guidance Document #05 – Genotoxicity Testing. Retrieved from [Link]

-

International Journal of Research in Ayurveda and Pharmacy. (2023). OECD guidelines for acute oral toxicity studies: an overview. Retrieved from [Link]

-

MDPI. (2024). A 28-Day Repeated Oral Administration Study of Mechanically Fibrillated Cellulose Nanofibers According to OECD TG407. Retrieved from [Link]

-

BfR-Akademie. (n.d.). "Classical approaches" in genotoxicity assessment. Retrieved from [Link]

-

BMRB. (n.d.). 4-methoxy Benzaldehyde at BMRB. Retrieved from [Link]

-

ToxNavigation. (2025). The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Creative Biolabs. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]

-

IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Retrieved from [Link]

-

YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]

-

SenzaGen. (n.d.). Skin irritation: OECD TG 439. Retrieved from [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-methoxy-3-(pentyloxy)benzaldehyde (C13H18O3) [pubchemlite.lcsb.uni.lu]

- 4. sgs.com [sgs.com]

- 5. infinixbio.com [infinixbio.com]

- 6. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. toxnavigation.com [toxnavigation.com]

- 9. epa.gov [epa.gov]

- 10. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

- 11. bfr-akademie.de [bfr-akademie.de]

- 12. iccffeed.org [iccffeed.org]

- 13. gov.uk [gov.uk]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. qualitybiological.com [qualitybiological.com]

- 16. assaygenie.com [assaygenie.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. gov4nano.eu [gov4nano.eu]

- 19. echa.europa.eu [echa.europa.eu]

- 20. iivs.org [iivs.org]

- 21. researchgate.net [researchgate.net]

- 22. ijrap.net [ijrap.net]

- 23. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 24. youtube.com [youtube.com]

- 25. archive.epa.gov [archive.epa.gov]

- 26. Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 28. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 4-Methoxy-3-(pentyloxy)benzaldehyde in Pharmaceutical Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-methoxy-3-(pentyloxy)benzaldehyde as a versatile precursor in the synthesis of potential pharmaceutical agents. This document outlines the synthesis of the title compound, its chemical characterization, and its application as a foundational scaffold for creating diverse molecular entities for drug discovery.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of heterocyclic and polyfunctional compounds that form the core of many therapeutic agents. The specific substitution pattern of 4-methoxy-3-(pentyloxy)benzaldehyde offers a unique combination of electronic and steric properties that can be exploited in drug design. The methoxy group is a common feature in many bioactive molecules, often involved in hydrogen bonding and metabolic stability. The pentyloxy group, a moderately long alkyl chain, can enhance lipophilicity, which may improve membrane permeability and target engagement within a biological system. This strategic combination makes 4-methoxy-3-(pentyloxy)benzaldehyde a valuable starting material for generating libraries of compounds for screening and lead optimization. While not a final drug product itself, its derivatives have shown promise in various therapeutic areas. Vanillin and its derivatives, from which our target molecule is synthesized, have been explored for their potential as antitumor, antiparasitic, and antioxidant agents[1].

Synthesis of 4-Methoxy-3-(pentyloxy)benzaldehyde via Williamson Ether Synthesis

The most direct and efficient method for the synthesis of 4-methoxy-3-(pentyloxy)benzaldehyde is the Williamson ether synthesis, a robust and well-established reaction in organic chemistry[2]. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide[2]. In this case, the readily available and inexpensive 4-hydroxy-3-methoxybenzaldehyde (vanillin) is deprotonated to form the corresponding phenoxide, which then reacts with a pentyl halide.

Causality Behind Experimental Choices

-

Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group of vanillin. Stronger bases like sodium hydride (NaH) could also be used but may not be necessary and require more stringent anhydrous conditions.

-

Choice of Alkyl Halide: 1-Bromopentane is a suitable alkylating agent. Primary alkyl halides are preferred for SN2 reactions as they are less sterically hindered, minimizing the competing elimination reaction[2].

-

Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal for this reaction. These solvents can dissolve both the ionic phenoxide and the organic alkyl halide, and they do not participate in the reaction.

Detailed Experimental Protocol

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

1-Bromopentane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified 4-methoxy-3-(pentyloxy)benzaldehyde.

Characterization

The structure and purity of the synthesized 4-methoxy-3-(pentyloxy)benzaldehyde should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons, methoxy protons (~3.9 ppm), and the pentyloxy chain protons. |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons, methoxy carbon, and the carbons of the pentyloxy group. |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1680 cm⁻¹), C-O-C ether stretch, and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₈O₃ (222.28 g/mol )[3]. |

Application as a Precursor in Pharmaceutical Synthesis: Synthesis of Schiff Bases

The aldehyde functional group in 4-methoxy-3-(pentyloxy)benzaldehyde is a versatile handle for a variety of chemical transformations. One of the most common and effective ways to elaborate this scaffold is through the formation of Schiff bases (imines) by condensation with primary amines. Schiff bases are important intermediates in the synthesis of various heterocyclic compounds and have been shown to possess a wide range of biological activities, including antimicrobial and anticancer properties[4].

General Protocol for Schiff Base Formation

Materials:

-

4-Methoxy-3-(pentyloxy)benzaldehyde

-

A primary amine (e.g., aniline, substituted anilines, or other amino-containing compounds)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 4-methoxy-3-(pentyloxy)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add the primary amine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

-

Upon completion, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Rationale for Schiff Base Synthesis in Drug Discovery

The synthesis of a library of Schiff bases from 4-methoxy-3-(pentyloxy)benzaldehyde allows for the systematic exploration of the chemical space around this core scaffold. By varying the primary amine component, a wide range of functionalities can be introduced, including:

-

Additional aromatic rings: To explore π-π stacking interactions with biological targets.

-

Heterocyclic moieties: To introduce hydrogen bond donors and acceptors and to modulate physicochemical properties.

-

Charged groups: To enhance solubility or target specific interactions.

This approach enables the rapid generation of a diverse set of molecules for biological screening, facilitating the identification of new lead compounds.

Visualization of Synthetic Pathways

Synthesis of 4-Methoxy-3-(pentyloxy)benzaldehyde

Caption: Williamson Ether Synthesis of the target precursor.

General Workflow for Pharmaceutical Lead Discovery

Caption: Drug discovery workflow utilizing the precursor.

Safety and Handling

4-Methoxy-3-(pentyloxy)benzaldehyde and its precursors should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used.

Conclusion

4-Methoxy-3-(pentyloxy)benzaldehyde is a readily accessible and highly versatile precursor for the synthesis of novel compounds with potential pharmaceutical applications. Its strategic substitution pattern provides a solid foundation for the development of diverse molecular libraries through straightforward chemical transformations like Schiff base formation. The protocols and rationale outlined in these application notes are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors.

References

- Elias, G., & Rao, M. N. A. (1988). Synthesis and antiinflammatory activity of substituted diaryl-4,5-dihydropyrazoles. European journal of medicinal chemistry, 23(4), 379-380.

- Krishnamurty, H. G., & Ghosh, S. (1986). A new synthesis of dehydrozingerone. Indian Journal of Chemistry-Section B, 25, 84.

- Jovanovic, S. V., Steenken, S., Boone, C. W., & Simic, M. G. (1999). H-atom-donating and electron-donating properties of the antioxidant curcumin. Journal of the American Chemical Society, 121(41), 9677-9681.

- Barclay, L. R. C., & Vinqvist, M. R. (2000). Antioxidant activities of curcumin and related enones. Organic letters, 2(18), 2841-2843.

- Shoji, M., et al. (2004). Synthesis and biological evaluation of novel curcumin analogues as anticancer and anti-angiogenic agents. Bioorganic & medicinal chemistry, 12(14), 3871-3883.

- Latif, N., Mishriky, N., & Assad, F. M. (1983). Carbonyl and thiocarbonyl compounds XX. Reaction of hydrobenzaldehydes with o-phenylenediamine; newer aspects in benzimidazole synthesis. Recueil des Travaux Chimiques des Pays-Bas, 102(2), 73-77.

- Popp, F. D. (1964). Synthesis of potential antineoplastic agents X preparation and reactions of aldehydes related to benzaldehyde mustard. Journal of Medicinal Chemistry, 7(2), 210-212.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

-

Zhang, X., et al. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o112. [Link]

- Google Patents. (2008). BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds.

-

PubChem. 4-methoxy-3-(pentyloxy)benzaldehyde. [Link]

- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.

- Google Patents. (2004). CN1537675A - Oxydation catalyst used in synthesizing 4-hydroxy 3-methoxy benzaldehyde and 4-hydroxyl-3-ethoxy benzaldehyde by glyoxalic acid method.

-

ChemSynthesis. 2-amino-4-methoxy-3-pentoxybenzaldehyde. [Link]

-

PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. [Link]

Sources

- 1. BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. PubChemLite - 4-methoxy-3-(pentyloxy)benzaldehyde (C13H18O3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Reactions Involving 4-Methoxy-3-(pentyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and key reactions of 4-Methoxy-3-(pentyloxy)benzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis and as a building block for more complex molecules. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and chemical development.

Introduction: The Versatility of a Substituted Benzaldehyde

4-Methoxy-3-(pentyloxy)benzaldehyde belongs to the class of aromatic aldehydes, which are pivotal intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, fragrances, and polymers. The presence of the methoxy and pentyloxy groups on the benzene ring modifies its electronic properties and reactivity, making it a valuable synthon for introducing substituted aromatic moieties into larger molecular frameworks. The aldehyde functional group serves as a reactive handle for various transformations, including carbon-carbon bond formation and the introduction of nitrogen-containing functional groups.

This guide will detail the synthesis of 4-Methoxy-3-(pentyloxy)benzaldehyde from commercially available precursors via the Williamson ether synthesis. Subsequently, it will provide protocols for two fundamental reactions utilizing this aldehyde: the Wittig reaction for the formation of an alkene and reductive amination for the synthesis of a secondary amine. These protocols are presented with an emphasis on the rationale behind procedural steps, ensuring both technical accuracy and practical utility.

Safety and Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents and solvents.

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Avoid inhalation, ingestion, and skin contact with all chemicals.

-

Aldehydes, in general, can be irritants and may be harmful if swallowed or inhaled.[1]

-

Many of the solvents and reagents used, such as N,N-Dimethylformamide (DMF), are hazardous and require careful handling.

Specific Hazards for Key Reagents:

| Reagent | Key Hazards |

| Vanillin | May cause skin and eye irritation. |

| 1-Bromopentane | Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. |

| Potassium Carbonate | Causes serious eye irritation. |

| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor. May be harmful if inhaled or in contact with skin. Suspected of damaging the unborn child. |

| Benzyltriphenylphosphonium chloride | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Sodium Hydride (NaH) | In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. |

| Benzylamine | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. |

| Sodium Borohydride (NaBH₄) | In contact with water releases flammable gases. Toxic if swallowed. Causes severe skin burns and eye damage. |

Synthesis of 4-Methoxy-3-(pentyloxy)benzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely employed method for the preparation of ethers.[2] This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2] In this protocol, the hydroxyl group of vanillin is deprotonated by a base to form a phenoxide, which then reacts with 1-bromopentane.

Synthetic Workflow

Sources

Troubleshooting & Optimization

Technical Support & Diagnostic Center: 4-Methoxy-3-(pentyloxy)benzaldehyde Synthesis

Welcome to the Application Scientist Diagnostic Hub. The synthesis of 4-methoxy-3-(pentyloxy)benzaldehyde relies on the selective Williamson-type O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using a pentyl halide (e.g., 1-bromopentane)[1]. Because isovanillin contains both a highly reactive phenolic hydroxyl group and an electrophilic aldehyde, improper selection of reagents, bases, or solvents can trigger a cascade of competing side reactions[2].

This guide is designed to help researchers and drug development professionals troubleshoot, diagnose, and optimize their alkylation workflows.

Part 1: Mechanistic Pathway Analysis

To effectively troubleshoot, you must first understand the causality of the reaction network. The diagram below illustrates the kinetic and thermodynamic pathways that lead to both the target molecule and common side products.

Reaction pathways showing the optimal O-alkylation route and common mechanistic side reactions.

Part 2: Diagnostic Matrix

Use the following quantitative data summary to cross-reference your current experimental conditions with the likely impurity profiles you are observing.

| Reaction Condition | Solvent | Base | Temp (°C) | Target Yield | Major Impurity Profile | Mechanistic Causality |

| Optimal SN2 | DMF | K 2 CO 3 | 80 | >85% | <5% Unreacted | Aprotic solvent leaves the phenoxide "naked" for rapid O-alkylation[1]. |

| Protic Shielding | EtOH / H 2 O | K 2 CO 3 | 80 | <30% | ~40% C-Alkylated Phenol | Protic solvent H-bonds to oxygen, forcing nucleophilic attack from the ring[3]. |

| Disproportionation | Water | NaOH | 100 | <15% | ~60% Cannizzaro Products | Strong hydroxide attacks the aldehyde, inducing hydride transfer[2]. |

| Enolate Condensation | Acetone | K 2 CO 3 | 60 | 65% | ~15% Chalcone/Propenone | Acetone enolizes and attacks the electrophilic aldehyde carbon[4]. |

| E2 Elimination | DMF | NaOH | 90 | 45% | ~30% Unreacted + 1-Pentene | Strong base and high heat promote dehydrohalogenation of 1-bromopentane. |

Part 3: Troubleshooting Guides & FAQs

Q1: My GC-MS shows two major unexpected peaks: one with an [M+2] mass and another highly polar compound. The target aldehyde is missing. What happened? A1: You likely used a strong aqueous base (e.g., NaOH or KOH) which triggered a Cannizzaro reaction [2]. Isovanillin's aldehyde group lacks α -hydrogens. Under strongly basic, nucleophilic conditions, the hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses and transfers a hydride to a second isovanillin molecule, causing a disproportionation reaction. Your [M+2] peak is the reduced product (4-methoxy-3-(pentyloxy)benzyl alcohol), and the polar peak is the oxidized product (4-methoxy-3-(pentyloxy)benzoic acid). Solution: Switch to a milder, non-nucleophilic base like anhydrous Potassium Carbonate (K 2 CO 3 ) or DBU[1].

Q2: I used acetone as my solvent to improve the solubility of 1-bromopentane. Why is there a high-molecular-weight yellow impurity in my NMR? A2: You are observing an Aldol condensation product[4]. Acetone contains acidic α -hydrogens (pKa ~19). Even mild bases like K 2 CO 3 can generate trace amounts of the acetone enolate. This enolate acts as a carbon nucleophile and attacks the highly electrophilic aldehyde of isovanillin, subsequently dehydrating to form an α,β -unsaturated ketone (a chalcone or propenone derivative). Solution: Avoid enolizable solvents when working with benzaldehydes. Use anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) instead.

Q3: NMR analysis indicates that the pentyl chain attached to the aromatic ring, but the phenolic OH is still present. Is this possible? A3: Yes, this is C-alkylation . The phenoxide anion is an ambident nucleophile. While O-alkylation is kinetically favored, using highly protic solvents (like water, ethanol, or trifluoroethanol) causes strong hydrogen bonding that solvates and "shields" the phenoxide oxygen. This raises the activation energy for O-alkylation, allowing the softer carbon nucleophile (at the ortho or para positions of the aromatic ring) to attack the alkyl halide[3]. Solution: Always use polar aprotic solvents (DMF, DMSO) for Williamson ether syntheses to leave the phenoxide oxygen "naked" and highly reactive.

Q4: The reaction stalled at 50% conversion, and I noticed a strong, volatile hydrocarbon smell escaping the condenser. Adding more isovanillin didn't help. A4: Your alkylating agent is being destroyed via E2 Elimination . While 1-bromopentane is a primary alkyl halide, extended heating in the presence of strong bases causes the base to abstract a β -hydrogen from the halide. This releases 1-pentene (the volatile hydrocarbon smell) and hydrobromic acid, depleting your 1-bromopentane. Solution: Lower the reaction temperature to 70–80°C, use a slight excess of 1-bromopentane (1.2 to 1.5 equivalents), and ensure your base is strictly acting as a proton scavenger rather than a strong nucleophile.

Part 4: Validated Self-Correcting Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each step includes a mechanistic rationale and a built-in checkpoint to verify success before proceeding.

Step 1: Phenoxide Generation

-

Action: Flame-dry a 250 mL round-bottom flask. Add Isovanillin (1.0 eq, 10 mmol) and anhydrous K 2 CO 3 (2.0 eq, 20 mmol). Add 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

-

Causality: K 2 CO 3 deprotonates the phenolic OH (pKa ~9) without attacking the aldehyde. DMF ensures the resulting phenoxide is not shielded by hydrogen bonding[1][3].

-

Validation Checkpoint: The solution will undergo a distinct color change from clear/pale yellow to a deep, vibrant yellow, confirming the formation of the phenoxide anion.

Step 2: Alkylation

-

Action: Dropwise add 1-bromopentane (1.2 eq, 12 mmol) via syringe. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

-

Causality: 80°C provides sufficient thermal energy to overcome the SN2 activation barrier while remaining low enough to suppress E2 elimination of the primary halide.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The highly polar isovanillin spot (low Rf) will disappear, replaced by a less polar, UV-active spot (higher Rf) corresponding to the ether product.

Step 3: Selective Alkaline Quench & Extraction

-

Action: Cool the mixture to room temperature and quench by pouring into 100 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous NaOH (2 x 30 mL), followed by brine (50 mL).

-

Causality: The 5% NaOH wash is a critical self-correcting step. It selectively deprotonates any unreacted isovanillin, pulling it into the aqueous layer, while the target 4-methoxy-3-(pentyloxy)benzaldehyde (which lacks an acidic proton) remains safely in the organic layer.

-

Validation Checkpoint: TLC of the organic layer post-wash should show zero traces of the starting material.

Step 4: Isolation

-

Action: Dry the organic layer over anhydrous MgSO 4 , filter, and concentrate under reduced pressure to yield the target compound as a pale yellow oil.

Part 5: References

-

Nammalwar, B., et al. "Approaches to Iodinated Derivatives of Vanillin and Isovanillin." Organic Preparations and Procedures International, 2012. URL:[Link]

-

PharmaXChange. "Phenolates- O-alkylation and C-alkylation." PharmaXChange Notes, 2011. URL:[Link]

-

Lee, J., et al. "Practical Synthesis of Chalcone Derivatives and Their Biological Activities." Molecules, 2014. URL:[Link](Search Title for Direct Access)

-

Sugita, Y., et al. "Improved Synthesis of Nigricanin." Chemical and Pharmaceutical Bulletin (J-Stage), 2012. URL: [Link](Search Title for Direct Access)

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 4-Methoxy-3-(pentyloxy)benzaldehyde

Welcome to the technical support center for 4-Methoxy-3-(pentyloxy)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile aromatic aldehyde. We understand that controlling the position of substitution on a multi-substituted aromatic ring is a common and critical challenge. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve your desired regiochemical outcomes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the core principles governing the reactivity of 4-Methoxy-3-(pentyloxy)benzaldehyde. A solid understanding of these fundamentals is the first step toward troubleshooting and optimizing your reactions.

Question 1: What are the primary factors that control regioselectivity in electrophilic aromatic substitution (EAS) reactions on this molecule?

Answer: The regiochemical outcome of an EAS reaction on 4-Methoxy-3-(pentyloxy)benzaldehyde is determined by a delicate interplay of two main factors:

-

Electronic Effects: These are the electron-donating or electron-withdrawing properties of the substituents already on the ring. Substituents dictate where incoming electrophiles are most likely to attack by influencing the electron density at different positions.[1]

-

Steric Effects: This refers to the physical bulk of the substituents and the incoming electrophile. Bulky groups can block access to adjacent positions, forcing the reaction to occur at less crowded sites.[2]

For this specific molecule, the powerful electron-donating effects of the two alkoxy groups are the dominant electronic factor, while the significant size difference between the methoxy and pentyloxy groups, as well as the size of the electrophile, are the key steric considerations.

Question 2: How do the individual methoxy, pentyloxy, and aldehyde groups influence the reactivity and orientation of substitution?

Answer: Each substituent has a distinct and predictable influence:

-

4-Methoxy and 3-Pentyloxy Groups: Both are alkoxy groups, which are strong activating groups and ortho, para-directors .[3][4] They possess oxygen atoms with lone pairs that donate electron density into the aromatic ring through a strong resonance effect (+M). This effect greatly outweighs their inductive electron-withdrawing effect (-I), making the ring more nucleophilic and thus more reactive towards electrophiles.[5][6] They direct incoming electrophiles to the positions ortho and para relative to themselves.

-

Aldehyde Group (-CHO): This is a deactivating group and a meta-director .[7] The carbonyl group withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive.[8] It directs incoming electrophiles to the meta position.

In any competition, the most powerfully activating group dictates the positions of substitution.[9][10] Therefore, the combined directing effects of the methoxy and pentyloxy groups will govern the regioselectivity, overriding the influence of the deactivating aldehyde group.

Question 3: Based on these effects, which positions on the aromatic ring are the most susceptible to electrophilic attack?

Answer: Let's analyze the available positions (C-2, C-5, and C-6) on the ring:

-

Position C-2: This position is ortho to the methoxy group and ortho to the pentyloxy group. Electronically, it is highly activated. However, it is flanked by two substituents, making it the most sterically hindered position. Attack here is generally disfavored unless the electrophile is very small.[9][10]

-

Position C-5: This position is para to the strongly directing methoxy group and meta to the pentyloxy and aldehyde groups. It is electronically activated and less sterically hindered than C-2 or C-6.

-

Position C-6: This position is ortho to the pentyloxy group and para to the aldehyde group. It is electronically activated by the pentyloxy group. However, it is adjacent to the bulky pentyloxy group, creating significant steric hindrance.

Section 2: Troubleshooting Guide for Regioselectivity Issues

This section is structured to provide direct solutions to common problems encountered during experimentation.

Scenario 1: Poor Regioselectivity - My reaction produces a mixture of C-5 and C-6 isomers that is difficult to separate.

This is the most common challenge. The goal is to manipulate the reaction conditions to favor one isomer significantly over the other.

Troubleshooting Workflow:

-

Evaluate the Electrophile's Size: The steric bulk of your electrophile is the most powerful tool for controlling selectivity.

-

To Favor C-5 (less hindered): Use a bulkier electrophile. For example, in a Friedel-Crafts alkylation, switch from methyl iodide to tert-butyl chloride. The larger t-butyl group will almost exclusively attack the more accessible C-5 position.[2][11]

-

To Favor C-6 (more hindered): This is more challenging. Use the smallest possible electrophile and milder conditions. For nitration, a nitronium (NO₂⁺) source generated under very controlled, low-temperature conditions might slightly increase the C-6 ratio compared to a bulkier nitrating agent.

-

-

Strictly Control the Temperature:

-

Recommendation: Lower the reaction temperature, often to 0°C or below. Lower temperatures increase the selectivity of a reaction by favoring the pathway with the lowest activation energy.[8] The transition state for attack at the more sterically hindered C-6 position has a higher energy; lowering the temperature makes it harder for the reaction to overcome this barrier, thus favoring the C-5 product.

-

-

Leverage Solvent Effects:

-

The choice of solvent can influence the stability of the reaction intermediates and transition states. While highly specific to each reaction, exploring a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., DCM, THF) can sometimes alter the product ratio.[12] We recommend running small-scale test reactions to screen for optimal solvent conditions.

-

-

Consider Shape-Selective Catalysis:

-

For certain reactions like nitration or alkylation, using a solid acid catalyst like a zeolite can dramatically influence regioselectivity. Zeolites have defined pore structures that can sterically favor the formation of less bulky isomers.[13] For example, a medium-pore zeolite like ZSM-5 might be used to selectively favor the formation of the isomer where the new substituent is para to the most activating group (methoxy), which corresponds to the C-5 position.

-

Scenario 2: Low Overall Yield - The reaction is sluggish despite the presence of activating groups.

Troubleshooting Workflow:

-

Assess Reaction Acidity: The aldehyde's carbonyl oxygen can be protonated under strongly acidic conditions (e.g., mixed acid nitration). This converts the -CHO group into a -CH(OH)⁺ group, which is an extremely powerful deactivating group. This effect can significantly slow down or halt the desired reaction.

-

Solution: Use milder reaction conditions if possible. For nitration, consider alternative nitrating agents like acetyl nitrate or nitronium tetrafluoroborate in an aprotic solvent. For formylation, the Vilsmeier-Haack reaction is an excellent choice as it proceeds under conditions that are not strongly acidic.[14][15]

-

-

Protect the Aldehyde Group: If harsh conditions are unavoidable, a protection-deprotection strategy is a reliable solution.

-

Protocol: Convert the aldehyde to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal group is an ortho, para-director and is stable to many electrophilic reagents. After the substitution reaction is complete, the aldehyde can be easily regenerated by acid-catalyzed hydrolysis.

-

Section 3: Experimental Protocols & Data

Protocol 1: Regioselective Vilsmeier-Haack Formylation (Favoring the C-6 Position)

The Vilsmeier-Haack reaction is ideal for formylating electron-rich aromatic rings.[16] Given that the Vilsmeier reagent (a chloroiminium ion) is a moderately sized electrophile, substitution is expected to occur at an activated position. The C-6 position, being ortho to the pentyloxy group and para to the existing aldehyde, is a highly probable site of attack.

Materials:

-

4-Methoxy-3-(pentyloxy)benzaldehyde

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated sodium acetate solution

-

Ice bath, magnetic stirrer, and standard glassware for inert atmosphere reactions

Procedure:

-

Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-Dimethylformamide (DMF, 3.0 equiv.) in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0°C for 30 minutes.

-

Reaction: Dissolve 4-Methoxy-3-(pentyloxy)benzaldehyde (1.0 equiv.) in dry 1,2-dichloroethane. Add this solution dropwise to the cold Vilsmeier reagent.

-

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully and slowly pour the mixture onto crushed ice.

-

Hydrolysis: Add a saturated solution of sodium acetate and stir vigorously until the intermediate iminium salt is fully hydrolyzed to the aldehyde. This may require stirring at room temperature or gentle heating.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product (a dialdehyde) by column chromatography.

Data: Influence of Reaction Parameters on Isomer Distribution

The following table summarizes the expected qualitative effects of changing key reaction parameters on the ratio of C-5 to C-6 substituted products in a typical electrophilic aromatic substitution.

| Parameter | To Increase C-5 Isomer Yield (Less Hindered) | To Increase C-6 Isomer Yield (More Hindered) | Scientific Rationale |

| Electrophile Size | Increase (e.g., t-BuCl vs. MeI) | Decrease (e.g., NO₂⁺) | Larger groups are less able to approach the sterically crowded C-6 position adjacent to the pentyloxy group.[2][9] |

| Temperature | Decrease (e.g., 0°C to -20°C) | Increase (with caution) | Lower temperatures favor the product from the lowest energy transition state (C-5 attack). Higher temperatures provide the kinetic energy to overcome the steric barrier at C-6, but often lead to more side products.[8] |

| Catalyst | Use shape-selective catalyst (e.g., ZSM-5 Zeolite) | Use standard Lewis/Brønsted acid (e.g., AlCl₃, H₂SO₄) | The defined pore structure of a zeolite can sterically block the transition state leading to the bulkier C-6 substituted product.[13] |

Section 4: Visualizations

Diagram 1: Electronic Directing Effects

Caption: Directing influences of substituents on the aromatic ring.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Caption: Decision tree for optimizing reaction regioselectivity.

References

-

Masterson, D.S. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]

-

JoVE. (2023, April 30). Directing and Steric Effects in Disubstituted Benzene Derivatives. Journal of Visualized Experiments. [Link]

-

Majid, R. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr. University of Babylon. [Link]

-

Chemistry LibreTexts. (2019, December 30). 17.2: Directing Inductive Effects of Alkyl Groups. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

-

Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2015, July 18). 16.4: Electrophilic Attack on Disubstituted Benzenes. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

-

PubMed. (2011, March 4). Regioselectivity in the nitration of dialkoxybenzenes. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

Technical Support Center: Solubilization Strategies for 4-Methoxy-3-(pentyloxy)benzaldehyde in Biological Assays

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic assay performance of highly lipophilic molecules. 4-Methoxy-3-(pentyloxy)benzaldehyde (CAS: 118791-48-3) presents a classic biopharmaceutical challenge: its bulky, hydrophobic pentyloxy chain and aromatic benzaldehyde core severely restrict its aqueous solubility. When introduced into biological media, it rapidly undergoes phase separation, leading to false negatives, inconsistent dose-response curves, and 1[1].

This guide provides field-proven, self-validating protocols to overcome these solubility barriers without compromising cellular integrity or assay mechanics.

Diagnostic Workflow: Resolving Precipitation Issues

Figure 1: Troubleshooting workflow for solubilizing hydrophobic benzaldehyde derivatives.

Troubleshooting Guide & FAQs

Q1: Why does 4-Methoxy-3-(pentyloxy)benzaldehyde precipitate instantly when I add my DMSO stock to the cell culture media? Causality: This phenomenon is known as a "solvent crash." The molecule is perfectly solvated in 100% DMSO due to the solvent's polar aprotic nature disrupting solute-solute interactions. However, when introduced into an aqueous buffer, the local DMSO concentration plummets. The hydrophobic pentyloxy chain creates a massive thermodynamic penalty in water, forcing the water molecules to form a highly ordered clathrate cage. To minimize this unfavorable entropy state, the benzaldehyde molecules rapidly aggregate and nucleate into micro-precipitates. Solution: Optimize your dilution kinetics. Never inject the aqueous buffer into the DMSO stock. Instead, add the DMSO stock dropwise into a rapidly vortexing aqueous buffer to ensure instantaneous dispersal,2[2].

Q2: Can I just increase the final DMSO concentration to 2-5% to keep the compound dissolved during my MTT assay? Causality: No. While increasing DMSO will thermodynamically favor solubility, it introduces severe biological artifacts. DMSO concentrations above 0.5% (v/v) can compromise cell membrane integrity, alter sulfur metabolism, and directly 3[3]. This creates a confounding variable where observed cytotoxicity cannot be distinguished between the drug's mechanism of action and solvent toxicity. Solution: Cap final DMSO concentrations at 0.2% - 0.5%[3]. If the compound still precipitates, you must transition to a carrier-mediated delivery system, such as cyclodextrins or polymeric micelles.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every solubilization workflow must include a validation step to confirm that the compound is truly dissolved and not merely suspended as an invisible micro-emulsion.

Protocol A: HP-β-Cyclodextrin Inclusion Complexation

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The lipophilic pentyloxy chain and benzaldehyde core of the molecule spontaneously partition into this cavity via van der Waals forces and hydrophobic interactions,4[4].

-

Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target biological buffer (e.g., PBS, pH 7.4).

-

Primary Solubilization: Dissolve 4-Methoxy-3-(pentyloxy)benzaldehyde in 100% ethanol to create a highly concentrated organic stock (e.g., 50 mM).

-

Complexation: Add the organic stock dropwise to the HP-β-CD solution under continuous magnetic stirring at 37°C. The ethanol acts as a transient co-solvent to facilitate cavity entry.

-

Solvent Evaporation: Stir the solution in an open vessel in a fume hood for 4-6 hours (or use a rotary evaporator) to completely evaporate the ethanol.

-

Self-Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. If the inclusion complex was successful, no pellet will form. Quantify the supernatant concentration using UV-Vis spectroscopy (measuring the benzaldehyde absorbance peak) to confirm the exact molarity before dosing your assay.

Protocol B: PEG-PLA Polymeric Micelle Encapsulation

Mechanism: Amphiphilic diblock copolymers, such as Poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA), self-assemble in water into spherical micelles. The hydrophobic PLA core acts as a reservoir for 4-Methoxy-3-(pentyloxy)benzaldehyde, while the hydrophilic PEG corona .

-

Co-dissolution: Dissolve both the PEG-PLA polymer and 4-Methoxy-3-(pentyloxy)benzaldehyde in a volatile organic solvent (e.g., acetone or THF) at a 10:1 polymer-to-drug mass ratio.

-

Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation overnight to form a thin, solid polymer-drug film.

-

Hydration: Rehydrate the film with pre-warmed (60°C) aqueous buffer.

-

Self-Assembly: Sonicate the hydrated mixture using a probe sonicator (pulsed mode, 5 minutes on ice) to drive the self-assembly of uniform, drug-loaded micelles.

-

Self-Validation Step: Filter the micellar dispersion through a 0.22 µm syringe filter to remove any unencapsulated drug aggregates. Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS) to ensure particles are <100 nm, preventing optical interference in fluorescence/absorbance assays.

Quantitative Data Presentation

The following table summarizes the performance metrics of different solubilization strategies for highly hydrophobic benzaldehyde derivatives:

| Solubilization Strategy | Max Aqueous Concentration Achieved* | Biological Compatibility (Cell Assays) | Optical Interference (Absorbance/Fluorescence) | Primary Limitation |

| 0.2% DMSO (Standard) | < 10 µM | Excellent | None | Extremely low solubility limit; high risk of precipitation. |

| 5.0% DMSO | ~ 100 µM | Poor (Cytotoxic) | Low | Alters cell metabolism; invalidates viability assays. |

| 20% HP-β-Cyclodextrin | > 500 µM | Excellent | None | Requires optimization of host-guest molar ratios. |